3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one
Description
3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound featuring a fused thiophene-pyridinone scaffold. Its structure includes a bromine substituent at position 3 and a methyl group at position 2, which influence its electronic properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-4-6(9)5-2-3-10-8(11)7(5)12-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCXEYJJBQCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=O)NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360944-19-9 | |
| Record name | 3-bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one typically involves the bromination of 2-methylthieno[2,3-c]pyridin-7(6H)-one. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thieno[2,3-c]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[2,3-c]pyridines, while oxidation reactions can produce thieno[2,3-c]pyridine-7-ones with additional functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound is being investigated for its role as a pharmacophore in drug design. Its structure allows it to interact with specific enzymes and receptors, which is crucial for developing new therapeutic agents. Notably, derivatives of thieno[2,3-c]pyridine have demonstrated significant antiproliferative effects against cancer cell lines, including HeLa cells, with IC50 values ranging from 1.1 to 4.7 µM.
Mechanism of Action:
The mechanism involves binding to specific molecular targets within cancer cells. The bromine atom and the thieno[2,3-c]pyridine core facilitate interactions that may disrupt cellular signaling pathways critical for tumor growth and proliferation.
Material Science
Organic Electronics:
3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one is explored as a building block for synthesizing novel materials with unique electronic properties. Its heterocyclic structure contributes to the development of organic semiconductors and photovoltaic materials, enhancing the efficiency of electronic devices.
Biological Research
Bioactive Studies:
Research indicates that this compound can interact with biological macromolecules, making it a candidate for studies aimed at understanding its bioactivity. Investigations into its effects on various biological systems could provide insights into its potential therapeutic uses.
Case Studies:
Several studies have focused on the compound's anticancer properties. For instance, one study highlighted its ability to inhibit specific enzymes involved in cancer cell growth, suggesting that it could be developed into a selective inhibitor for cancer therapies .
Industrial Applications
Agrochemicals:
The compound is also being investigated for its potential use in the synthesis of agrochemicals. Its unique chemical properties may allow for the development of new pesticides or herbicides that are more effective and environmentally friendly compared to existing options.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. The bromine atom and the thieno[2,3-c]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thieno[2,3-c]pyridinone core is structurally related to several fused heterocycles. Key analogs include:


Key Observations :
- Bromine Position : Bromine at position 2 (as in compound 45) vs. position 3 (target compound) alters steric and electronic profiles, affecting reactivity in coupling reactions .
- Methyl Group : The 2-methyl group in the target compound enhances lipophilicity and may stabilize interactions with hydrophobic enzyme pockets compared to unmethylated analogs.
- Ring Saturation : Dihydro derivatives (e.g., CAS 960289-03-6) exhibit reduced aromaticity, impacting conjugation and binding affinity .
Spectroscopic and Physical Properties
Biological Activity
3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one (CAS No. 1360944-19-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyridine core structure, which is significant for its interaction with biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylthieno[2,3-c]pyridin-7(6H)-one using brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane. This reaction is generally conducted at room temperature to ensure selective bromination at the desired position .
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have shown IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types . These studies suggest that the compound may act as a selective inhibitor of cancer cell growth.
The proposed mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within cancer cells. The presence of the bromine atom and the thieno[2,3-c]pyridine core is crucial for modulating enzyme activity and potentially disrupting cellular signaling pathways .
Inhibition of Kinases
Research has highlighted the potential of this compound as a kinase inhibitor. Kinases are enzymes that play vital roles in cell signaling and regulation. By inhibiting these enzymes, this compound may interfere with pathways that promote cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial activity against various pathogens. For instance, some derivatives have shown moderate inhibition against bacteria such as Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in treating infections .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 3-Bromo-2-methylpyridine | Lacks thieno core | General reactivity |
| 4-Bromo-6H-thieno[2,3-c]pyridin-7-one | Similar core but different substitution | Anticancer properties |
| Thieno[3,2-c]pyridin-7-one | Different thieno-pyridine arrangement | Varies in reactivity |
The unique substitution pattern and structural features of this compound contribute to its distinct chemical and biological properties compared to these similar compounds.
Study on Antiproliferative Effects
In a study examining the antiproliferative effects of thieno derivatives, compounds including those related to this compound were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than those observed in non-cancerous cells, suggesting a selective action against malignant cells .
Investigation into Cell Cycle Effects
Further research investigated the impact of these compounds on cell cycle distribution in K562 cells. The findings revealed a dose-dependent accumulation in the G2/M phase after treatment with specific derivatives, which aligns with their role as inhibitors of tubulin assembly—an essential process for cell division .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one and its analogs?
- Methodological Answer : RhIII-catalyzed annulation of nitriles with N-methoxyamides is a key method for synthesizing thieno-pyridinone derivatives. For example, 6-Methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one (3q) was synthesized using this approach, yielding 61% after silica gel chromatography . Alternative methods include cyclization of brominated precursors, as seen in furo/thieno-pyridinone analogs .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for confirming structure. For instance, 3q was characterized by matching its NMR spectra with expected shifts, while IR confirmed functional groups like carbonyl (C=O) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are recommended for ambiguous cases .
Q. What are the typical heteroatom substitutions in thieno-pyridinone scaffolds, and how do they affect reactivity?
- Methodological Answer : Substitutions at positions 2 (methyl) and 3 (bromo) influence electronic and steric properties. For example, replacing oxygen with sulfur in thieno analogs (vs. furo derivatives) enhances π-stacking potential in nucleotide mimicry . Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in RhIII-catalyzed syntheses of thieno-pyridinones?
- Methodological Answer : Key parameters include:
- Catalyst loading : 5 mol% RhIII with AgSbF₆ as an additive improves turnover .
- Solvent : Dichloroethane (DCE) enhances selectivity over DMF .
- Microwave-assisted synthesis : Reduces reaction time (e.g., Biotage® reactor for 3a synthesis at 68% yield) .
- Contradiction Note : Some protocols favor traditional heating over microwaves for scalability .
Q. How do structural modifications impact biological activity in BET protein inhibition or sGC stimulation?
- Methodological Answer :
- BET inhibition : Pyridinone derivatives like 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones require a planar aromatic core and electron-withdrawing groups (e.g., bromine) for binding to acetyl-lysine recognition sites .
- sGC stimulation : Derivatives like DPK-399 enhance cGMP production in VSMCs; methyl and bromine substituents modulate solubility and heme-binding affinity .
- Data Gap : The exact role of 2-methyl substitution in this compound remains underexplored .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability : Use prodrug strategies (e.g., esterification of hydroxyl groups) to improve membrane permeability .
- Metabolic Stability : Incubate compounds with liver microsomes to identify metabolic soft spots; introduce fluorine to block oxidation .
- Functional Assays : Combine ELISA (cGMP levels) with Western blotting (VASP phosphorylation) to confirm target engagement .
Q. How do computational methods aid in predicting the reactivity of brominated thieno-pyridinones?
- Methodological Answer :
- DFT Calculations : Predict sites for nucleophilic aromatic substitution (e.g., bromine at position 3 is more reactive than position 2 due to electron-withdrawing effects) .
- Docking Studies : Model interactions with BET proteins (e.g., BRD4) to prioritize derivatives for synthesis .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


